molecular formula C23H23N5O3 B2589794 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide CAS No. 951616-69-6

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2589794
CAS No.: 951616-69-6
M. Wt: 417.469
InChI Key: JRKNYLPMEKINNV-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:

  • A pyrazolo[4,3-d]pyrimidine core with ketone groups at positions 5 and 5.
  • A 6-benzyl substituent on the pyrimidine ring.
  • A 2-ethyl group on the pyrazole moiety.
  • An N-(4-methylphenyl)acetamide side chain at position 2.

This scaffold is structurally analogous to kinase inhibitors and enzyme modulators, where the pyrazolo-pyrimidine core often serves as a pharmacophore for binding ATP pockets . The benzyl and acetamide groups likely influence solubility, bioavailability, and target affinity.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-26-14-19-21(25-26)22(30)28(13-17-7-5-4-6-8-17)23(31)27(19)15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNYLPMEKINNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide typically involves multi-step reactionsThe final step involves the acylation of the pyrazolo[4,3-d]pyrimidine derivative with N-(4-methylphenyl)acetamide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anticancer agents. Specifically:

  • Cytotoxicity : Compounds similar to 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include:
    • Inhibition of microtubule assembly : This disrupts mitotic spindle formation during cell division .
    • DNA interaction : Some derivatives have been shown to alkylate DNA or inhibit topoisomerase activity .

Other Pharmacological Activities

Beyond anticancer properties, pyrazolo[4,3-d]pyrimidine derivatives are being explored for various other therapeutic applications:

  • Antibacterial Activity : Certain derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The anti-inflammatory potential has been documented in several studies, suggesting these compounds may be useful in treating inflammatory diseases .
  • Antiviral Properties : Some studies indicate that pyrazolo[4,3-d]pyrimidine derivatives may possess antiviral activity against specific viral strains .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityIdentified several derivatives with promising cytotoxic effects on MDA-MB-231 and HepG2 cell lines .
Study BMechanisms of ActionDemonstrated that certain compounds inhibit microtubule assembly and DNA topoisomerase activity .
Study CAntimicrobial PropertiesReported effectiveness against various bacterial strains .

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Analytical Characterization

The target compound and its analogs are typically characterized using:

  • 1H/13C NMR : For confirming substituent positions and purity .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELXL and ORTEP-3 ensure precise structural determination .
  • LC-MS Molecular Networking : For metabolite profiling and dereplication .

Biological Activity

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the pyrazolo-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Understanding its biological activity is crucial for further development in medicinal chemistry.

  • Molecular Formula : C24H25N5O4
  • Molecular Weight : 447.495 g/mol
  • IUPAC Name : 2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of Cancer Cell Proliferation : Initial screenings have shown that derivatives of pyrazolo-pyrimidines can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibits IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating significant antiproliferative activity .
  • Microtubule Destabilization : The compound has been evaluated for its effects on microtubule assembly. At concentrations around 20 µM, it demonstrated effective inhibition of microtubule assembly by 40.76% to 52.03%, suggesting a mechanism involving disruption of microtubule dynamics .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells. It enhances caspase-3 activity significantly at concentrations as low as 10 µM, confirming its role as an apoptosis-inducing agent .

Research Findings

Several studies have focused on the biological evaluation of pyrazolo-pyrimidine derivatives:

StudyFindings
Synthesis and Biological Evaluation Compounds exhibited cytotoxicity against various cancer cell lines with selectivity over non-cancerous cells .
Mechanistic Studies Induced morphological changes and enhanced apoptotic markers in breast cancer cells .
Microtubule Assembly Inhibition Demonstrated significant inhibition at specific concentrations indicating potential as a chemotherapeutic agent .

Case Studies

  • Anticancer Activity : In a study evaluating multiple pyrazolo-pyrimidine derivatives, several compounds showed promising results against MDA-MB-231 and HepG2 cell lines. The most potent compounds exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their therapeutic potential .
  • Inflammatory Response Modulation : Additional research has suggested that related compounds may also exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways .

Q & A

Q. How to employ molecular docking to predict interactions with biological targets?

  • Methodological Answer : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to simulate binding. Prioritize docking poses where the pyrazolo-pyrimidine core forms hydrogen bonds with catalytic residues. Validate predictions via SPR (surface plasmon resonance) binding assays .

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